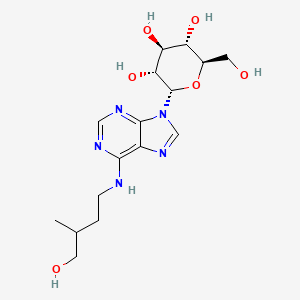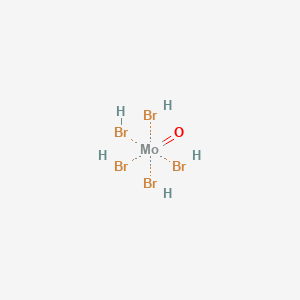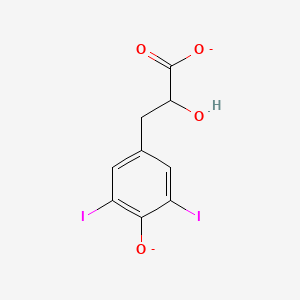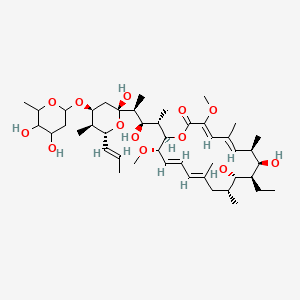
(3E)-dec-3-en-1-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-dec-3-en-1-yl hydrogen sulfate is a sulfuric ester obtained by the formal condensation of (3E)-dec-3-en-1-ol with sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is an organic sulfate and a sulfuric ester. It is a conjugate acid of a (3E)-dec-3-en-1-yl sulfate.
Aplicaciones Científicas De Investigación
1. Bioactive Properties in Marine Life
(3E)-dec-3-en-1-yl hydrogen sulfate, isolated from the sea cucumber Apostichopus japonicus, has been found to exhibit antibacterial, antifungal, and cytotoxic activities in preliminary bioassays. This compound, along with others, contributes to the understanding of the chemical ecology and potential pharmaceutical applications of marine organisms (La et al., 2012).
2. Anaerobic Microbial Processes in Environmental Remediation
In studies of microbial dechlorination of chlorinated solvents, such as trichloroethene (TCE), researchers have explored the influence of sulfates on this process. These findings are crucial for optimizing conditions for dehalogenating microorganisms and improving cleanup strategies in environments contaminated with chloroethenes and sulfates (Heimann, Friis, & Jakobsen, 2005).
3. Chemical Analysis Techniques
This compound has been referenced in the development of reagents for chemical analysis, such as Tin (II)-Strong Phosphoric Acid, which is used for the determination of sulfates by reducing them to hydrogen sulfide (Kiba, Takagi, Yoshimura, & Kishi, 1955).
4. Bioremediation and Environmental Impact
Research on the effects of sulfates in anaerobic environments, like estuarine sediments, on processes such as perchloroethylene (PCE) dehalogenation, has highlighted the significant role of this compound in environmental remediation and microbial ecology. Such studies contribute to our understanding of how microbial communities respond to and interact with different chemical compounds in the environment (Mazur & Jones, 2001).
5. Industrial and Chemical Applications
The compound has also been mentioned in the context of industrial processes and chemical synthesis. For instance, it has been used as a catalyst in the synthesis of xanthene derivatives, illustrating its potential utility in various chemical reactions and industrial applications (Khaligh & Shirini, 2015).
Propiedades
Fórmula molecular |
C10H20O4S |
|---|---|
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
[(E)-dec-3-enyl] hydrogen sulfate |
InChI |
InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/b8-7+ |
Clave InChI |
WSBCIWCIAPMFLY-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCC/C=C/CCOS(=O)(=O)O |
SMILES canónico |
CCCCCCC=CCCOS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(Cyclohexyloxy)-N-benzyl-7-[2-cyano-3-(4-pyridyl)guanidino]heptanamide](/img/structure/B1264045.png)




![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)


![[Nitroso(3,7,12-trihydroxy-24-oxocholan-24-yl)amino]acetic acid](/img/structure/B1264057.png)


